

Application Notes and Protocols: Mimicking Numidargistat Effects via CRISPR-Cas9 Knockout of Arginase

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Compound of Interest

Compound Name: Numidargistat

Cat. No.: B609684

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Introduction

Arginase, a critical enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3] In the tumor microenvironment, myeloid cells such as myeloid-derived suppressor cells (MDSCs) and neutrophils express high levels of arginase 1 (ARG1).[4][5] This enzymatic activity depletes L-arginine, an amino acid essential for T-cell proliferation and function, thereby contributing to tumor immune evasion.[4][5][6][7] **Numidargistat** (also known as CB-1158 or INCB01158) is a potent, orally bioavailable small molecule inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[8][9] By blocking arginase activity, **Numidargistat** aims to restore L-arginine levels in the tumor microenvironment, thereby enhancing anti-tumor T-cell responses.[6][10]

These application notes provide a comprehensive guide for researchers to mimic the pharmacological effects of **Numidargistat** by utilizing CRISPR-Cas9 technology to knock out the arginase genes (ARG1 and/or ARG2). This genetic approach offers a powerful tool to validate the on-target effects of arginase inhibition, dissect the underlying biological mechanisms, and explore potential therapeutic synergies in various cancer and immunological models.

Quantitative Data Summary

The following tables summarize the key quantitative data related to **Numidargistat**'s inhibitory activity and the cellular consequences of arginase inhibition or knockout.

Table 1: In Vitro Inhibitory Activity of **Numidargistat** (CB-1158)

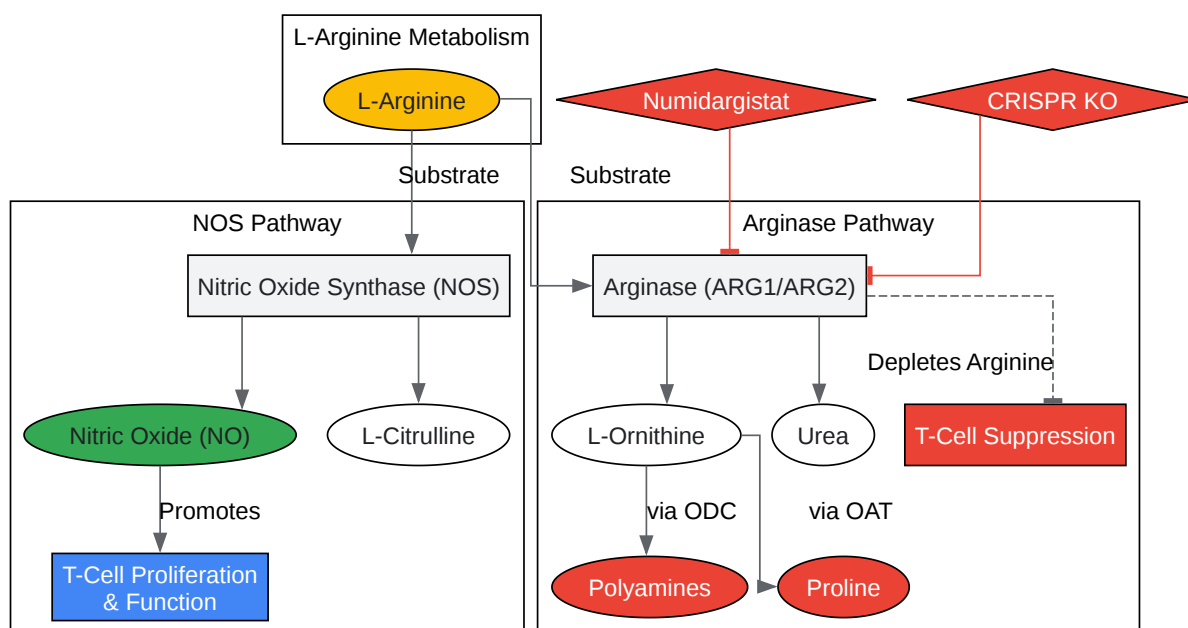
| Target | IC50 (nM) | Source |
|--|-----------|---|
| Recombinant Human Arginase 1 | 86 | [8] [9] |
| Recombinant Human Arginase 2 | 296 | [8] [9] |
| Native Arginase 1 (Human Granulocyte Lysate) | 178 | [8] [9] |
| Native Arginase 1 (Human Erythrocyte Lysate) | 116 | [8] [9] |
| Native Arginase 1 (Human Hepatocyte Lysate) | 158 | [8] [9] |
| Native Arginase 1 (Cancer Patient Plasma) | 122 | [8] |

Table 2: Effects of Arginase Knockout and Inhibition on T-Cell Proliferation and Tumor Growth

| Experimental Model | Intervention | Key Finding | Reference |
|---------------------------------------|--|--|---|
| Lewis Lung Carcinoma Mouse Model | Systemic or myeloid-specific Arg1 deletion | Improved antigen-induced proliferation of adoptively transferred T-cells and inhibition of tumor growth. | [6] [7] |
| CT26 Tumor-Bearing Mice | Numidargistat (100 mg/kg, p.o., twice daily) | Increased number of tumor-infiltrating cytotoxic cells and decreased myeloid cells. | [8] [9] |
| In Vitro T-Cell Co-culture | Pharmacological inhibition of PMN-derived arginase 1 | Not only prevented T-cell suppression but led to strong hyperactivation of T-cells. | [4] |
| Advanced Solid Tumors (Human Phase 1) | Numidargistat + Pembrolizumab | Overall response rate of 19.2% in anti-PD-1/PD-L1-naïve head/neck squamous cell carcinoma. | [11] |

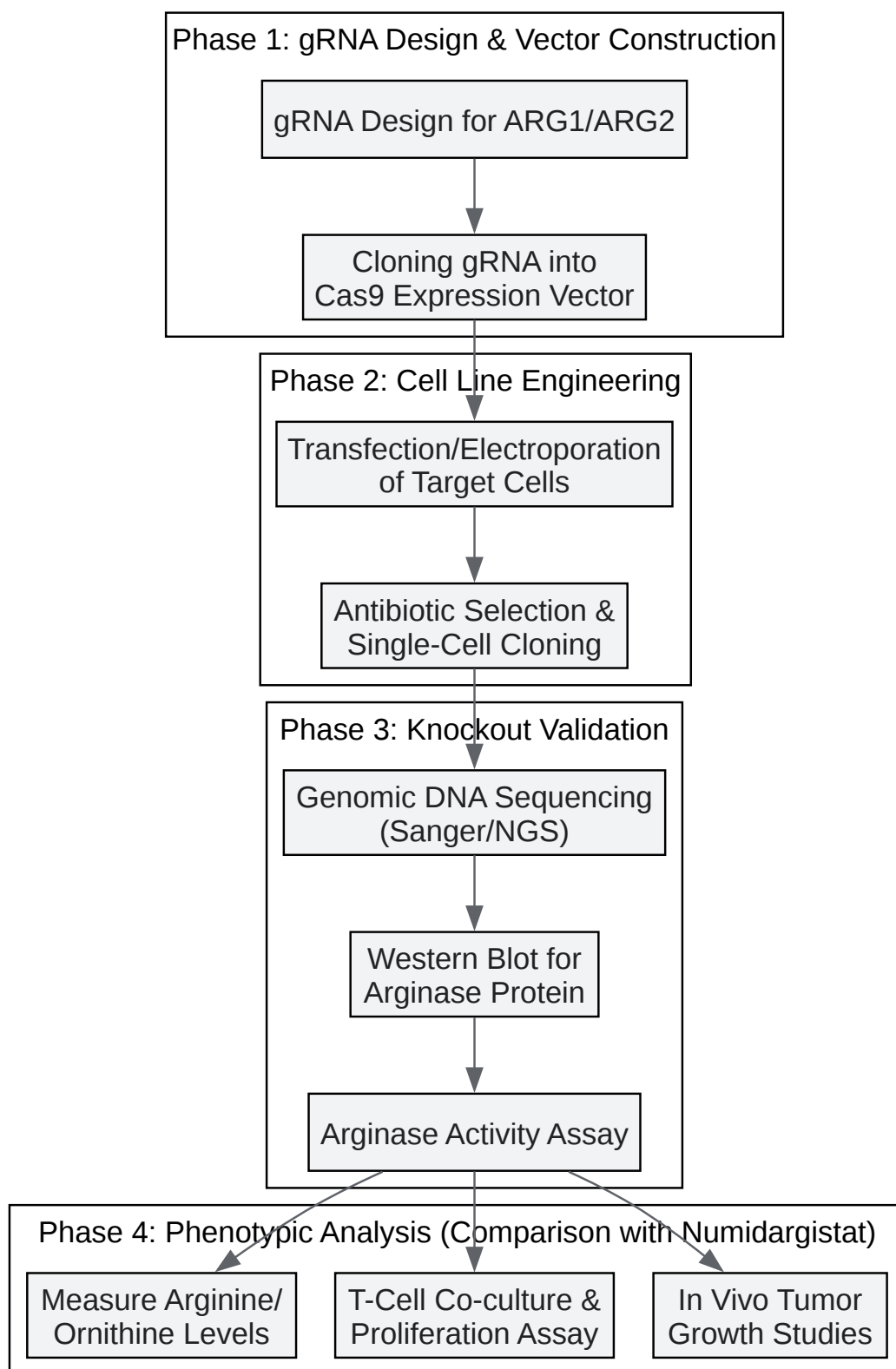
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving arginase and the experimental workflow for CRISPR-Cas9 mediated knockout and subsequent analysis.



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Caption: Arginine metabolism pathways and points of intervention.



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Caption: Experimental workflow for arginase knockout and analysis.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of ARG1 in a Human Cell Line (e.g., THP-1 monocytes)

This protocol describes the generation of a stable ARG1 knockout cell line using a lentiviral-based CRISPR-Cas9 system.

1.1. gRNA Design and Vector Construction

- **Design gRNAs:** Design at least two single guide RNAs (sgRNAs) targeting an early exon of the human ARG1 gene. Use online design tools (e.g., CHOPCHOP, Synthego) to minimize off-target effects.
 - **Example Target Site (Human ARG1, Exon 1):** 5'-AGCGAGCCCTTGGGGAATGAAGG-3'[\[12\]](#)
- **Vector Selection:** Choose an all-in-one lentiviral vector expressing both Cas9 and the sgRNA, and containing a selection marker (e.g., puromycin resistance). An example is the lentiCRISPRv2 plasmid.
- **Cloning:** Synthesize and clone the designed sgRNA sequences into the lentiCRISPRv2 vector according to the manufacturer's protocol (typically involving BsmBI digestion and ligation).
- **Verification:** Verify the correct insertion of the sgRNA sequence into the plasmid by Sanger sequencing.

1.2. Lentivirus Production and Transduction

- **HEK293T Cell Culture:** Plate HEK293T cells at 70-80% confluency in a 10 cm dish.
- **Transfection:** Co-transfect the HEK293T cells with the lentiCRISPRv2-ARG1-sgRNA plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
- **Virus Harvest:** Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

- Transduction: Plate target cells (e.g., THP-1) and add the viral supernatant along with polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
- Selection: 48 hours post-transduction, begin selection by adding puromycin (determine the optimal concentration via a kill curve, typically 1-2 µg/mL for THP-1 cells) to the culture medium.
- Expansion: Culture the cells in selection medium for 7-10 days until a stable, resistant population is established.

1.3. Knockout Validation

- Genomic DNA Analysis:
 - Extract genomic DNA from the knockout cell population.
 - PCR amplify the region of the ARG1 gene targeted by the sgRNA.
 - Analyze the PCR product using a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or by Sanger sequencing to detect insertions/deletions (indels).
- Western Blot Analysis:
 - Prepare protein lysates from both wild-type (WT) and knockout (KO) cells.
 - Perform SDS-PAGE and transfer proteins to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for human ARG1. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
 - A successful knockout will show the absence of the ARG1 protein band in the KO lysate.

[\[13\]](#)
- Single-Cell Cloning:
 - To obtain a clonal population with a confirmed homozygous knockout, perform single-cell sorting by FACS or limiting dilution into a 96-well plate.

- Expand individual clones and validate the knockout in each clone using the methods described above.

Protocol 2: Arginase Activity Assay

This colorimetric assay measures the amount of urea produced by arginase activity in cell lysates.

2.1. Reagents

- Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 μ M pepstatin A, 1 μ M leupeptin, 0.4% Triton X-100.
- 10X Arginase Activation Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM $MnCl_2$.
- L-Arginine Substrate (0.5 M, pH 9.7).
- Urea Standard (1 mM).
- Reagent A: α -Isonitrosopropiophenone (dissolved in 100% ethanol).
- Reagent B: Acid mixture ($H_2SO_4:H_3PO_4:H_2O$ in a 1:3:7 ratio).

2.2. Procedure

- Lysate Preparation: Lyse 1×10^6 cells (WT, KO, or **Numidargistat**-treated) in 100 μ L of Lysis Buffer. Centrifuge to pellet debris and collect the supernatant.
- Enzyme Activation: In a new tube, mix 25 μ L of cell lysate with 25 μ L of 10X Arginase Activation Buffer. Heat at 56°C for 10 minutes to activate the enzyme.
- Arginine Hydrolysis: Add 50 μ L of L-Arginine Substrate to each activated lysate sample. Incubate at 37°C for 60 minutes.
- Reaction Stop: Stop the reaction by adding 400 μ L of Reagent B.
- Urea Detection: Add 25 μ L of Reagent A to each sample. Heat at 100°C for 45 minutes.
- Measurement: Cool the samples in the dark for 10 minutes. Measure the absorbance at 540 nm.

- Quantification: Calculate urea concentration based on a standard curve generated using the Urea Standard. Arginase activity is expressed as units/mg of protein, where one unit of arginase is defined as the amount of enzyme that catalyzes the formation of 1 μmol of urea per minute.

Protocol 3: T-Cell Suppression/Proliferation Assay

This assay measures the ability of arginase-expressing cells (or their conditioned media) to suppress T-cell proliferation.

3.1. Materials

- Human Pan T-cells (isolated from healthy donor PBMCs).
- CFSE (Carboxyfluorescein succinimidyl ester) dye.
- T-cell activation beads (e.g., anti-CD3/CD28).
- ARG1 KO and WT target cells (or **Numidargistat**-treated and vehicle-treated cells).
- RPMI-1640 medium with 10% FBS.

3.2. Procedure

- T-Cell Labeling: Resuspend isolated T-cells at 1×10^7 cells/mL in PBS. Add CFSE to a final concentration of 1 μM . Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of cold RPMI-1640 with 10% FBS. Wash the cells twice.
- Co-culture Setup:
 - Plate the WT, KO, or drug-treated target cells in a 96-well plate.
 - Add 1×10^5 CFSE-labeled T-cells to each well.
 - Add T-cell activation beads at a 1:1 bead-to-T-cell ratio.
 - Control Wells: T-cells alone (unstimulated), T-cells + activation beads (stimulated).
- Incubation: Co-culture the cells for 72-96 hours at 37°C, 5% CO₂.

- Flow Cytometry Analysis:
 - Harvest the cells and stain with a viability dye and antibodies for T-cell markers (e.g., CD3, CD8).
 - Acquire the samples on a flow cytometer.
 - Gate on live, single CD3+ T-cells.
 - Analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE intensity.
- Data Interpretation: Proliferation will be high in the "T-cells + activation beads" control. Proliferation will be suppressed in the co-culture with WT cells. This suppression should be rescued in the co-culture with ARG1 KO cells or in WT cells treated with an effective dose of **Numidargistat**.^[4]

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